molecular formula C10H13N3O3S B11190606 N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B11190606
M. Wt: 255.30 g/mol
InChI Key: UWYDGRMOCAXDLJ-VURMDHGXSA-N
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Description

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a morpholine ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of a thiazole derivative with a morpholine derivative under specific reaction conditions. One common method involves the use of thioamides and arylsulfonyl azides, which undergo a series of reactions including sulfonylation, diazo transfer, and amidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial production. This would include the use of large-scale reactors and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield hydroxyl derivatives.

Scientific Research Applications

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and morpholine-containing compounds. Examples include:

  • 5-(morpholin-4-yl)-1,2,3-thiadiazoles
  • N’-sulfonylamidines

Uniqueness

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C10H13N3O3S/c1-7(14)11-10-12-9(15)8(17-10)6-13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,11,12,14,15)/b8-6-

InChI Key

UWYDGRMOCAXDLJ-VURMDHGXSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/N2CCOCC2)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CN2CCOCC2)S1

Origin of Product

United States

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